N-ethyl-2-(trifluoromethyl)benzamide

Description

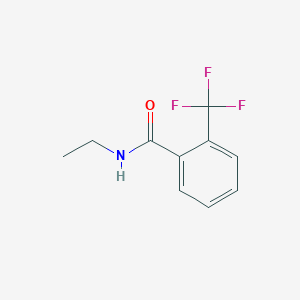

N-Ethyl-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by an ethyl group attached to the amide nitrogen and a trifluoromethyl (-CF₃) substituent at the ortho position of the benzene ring. This structural motif confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research.

The compound is synthesized via amidation of 2-(trifluoromethyl)benzoyl chloride with ethylamine, a method analogous to the hydroxymethylation route described for N-(hydroxymethyl)-2-(trifluoromethyl)benzamide in pesticide intermediate synthesis . Its applications span multiple domains:

Properties

Molecular Formula |

C10H10F3NO |

|---|---|

Molecular Weight |

217.19 g/mol |

IUPAC Name |

N-ethyl-2-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C10H10F3NO/c1-2-14-9(15)7-5-3-4-6-8(7)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) |

InChI Key |

GTHIVDIEQVLQIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC=CC=C1C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(Hydroxymethyl)-2-(trifluoromethyl)benzamide

5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide

4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate (AS-4370)

Nilotinib Hydrochloride Monohydrate

5-[2-(3-Carbamimidoylcarbamoyl-5-(trifluoromethyl)phenyl)ethynyl]-N-(2-pyridyl)-2-(trifluoromethyl)benzamide

- Structure : Bis-trifluoromethyl-substituted with an ethynyl linker.

- Activity : Investigated for antiplasmodial activity, with a molecular weight of 519.41 g/mol (free base) .

Comparative Analysis

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects :

- The position of -CF₃ (ortho vs. para) influences biological activity. Ortho-substituted derivatives (e.g., this compound) are linked to CNS applications, while para-substituted analogues (e.g., 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide) show antimicrobial potency .

- Polar groups (-OH, morpholine) enhance solubility and receptor interaction but may reduce blood-brain barrier penetration compared to lipophilic ethyl groups .

Synthetic Complexity :

- Simple amidation (e.g., N-ethyl derivative) achieves higher yields (66–78%) compared to multi-step syntheses required for morpholine- or pyridine-containing analogues .

Therapeutic vs. Agrochemical Roles :

- Trifluoromethylbenzamides in pharmaceuticals (e.g., nilotinib) prioritize target specificity, while agrochemical derivatives emphasize metabolic stability and environmental persistence .

Research Findings and Implications

- Agrochemical Safety : Monitoring this compound as a pesticide metabolite underscores the need for residue management to prevent ecological toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.